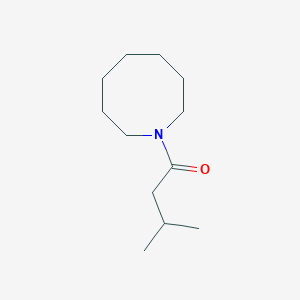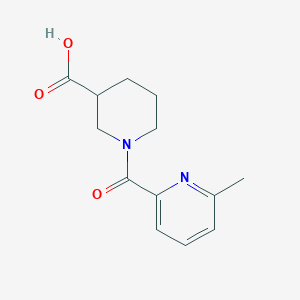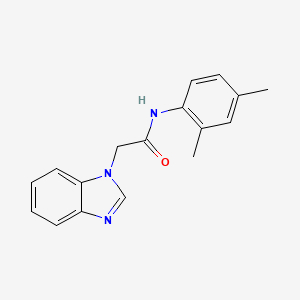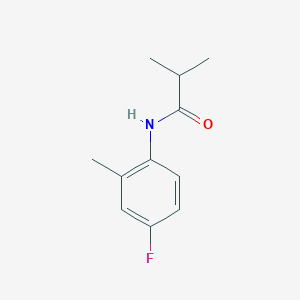![molecular formula C12H14FNO B7460493 N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)
N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide, commonly known as FMCC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. FMCC has been studied extensively for its pharmacological properties and has shown promising results in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of FMCC is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. FMCC has been shown to inhibit the activity of certain enzymes and receptors that play a key role in the development and progression of various diseases.
Biochemical and Physiological Effects
FMCC has been shown to have various biochemical and physiological effects in the body. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. FMCC has also been shown to reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
FMCC has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. FMCC has also been shown to have good bioavailability and pharmacokinetic properties. However, the compound has certain limitations, including its limited solubility in water and its potential toxicity at higher doses.
Orientations Futures
There are several future directions for the study of FMCC. One potential direction is the development of FMCC-based drugs for the treatment of cancer, inflammation, and pain. Another direction is the further elucidation of the compound's mechanism of action and its effects on various signaling pathways in the body. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties are also areas of future research.
Méthodes De Synthèse
FMCC can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluorobenzylamine with 1,1-dimethylcyclopropane-1-carboxylic acid in the presence of a coupling reagent to yield the desired product.
Applications De Recherche Scientifique
FMCC has been studied for its potential applications in the treatment of various diseases including cancer, inflammation, and pain. The compound has shown promising results in preclinical studies as a potential anticancer agent. FMCC has also been studied for its anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-8-6-10(8)12(15)14-7-9-4-2-3-5-11(9)13/h2-5,8,10H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUNDFGRFWRAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid](/img/structure/B7460411.png)
![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)

![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)



![N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7460491.png)


